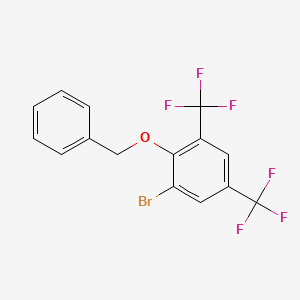![molecular formula C14H11FO2 B14024561 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde group at the 3-position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of 2-Fluoro-5-methoxyphenylboronic acid as a starting material. This compound undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to form the biphenyl structure. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Another method involves the Friedel-Crafts acylation of 2-Fluoro-5-methoxytoluene with an appropriate acyl chloride, followed by oxidation of the resulting ketone to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF).
Major Products
Oxidation: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its biphenyl structure, which can exhibit fluorescence.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core.
作用机制
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the reactivity of the compound by altering the electron density on the aromatic ring.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxyphenylboronic acid: This compound lacks the aldehyde group but retains the fluorine and methoxy substituents.
4-Fluoro-2-methoxy-5-nitroaniline: This compound has a nitro group instead of an aldehyde group and is used in various substitution and reduction reactions.
3-Formylphenylboronic acid: This compound has a boronic acid group instead of a fluorine atom and is used in organic synthesis and medicinal chemistry.
The uniqueness of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in different fields.
属性
分子式 |
C14H11FO2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC 名称 |
2-fluoro-5-methoxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-7-11(9-16)14(15)13(8-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
QBKWGSDHNJJMNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


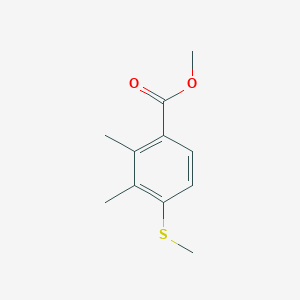

![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)


![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
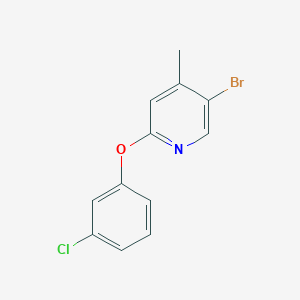
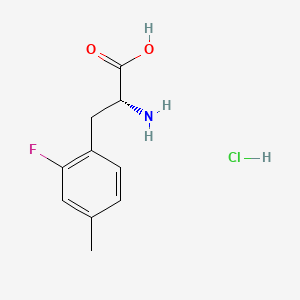
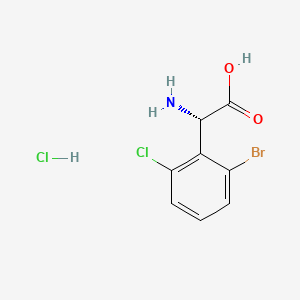
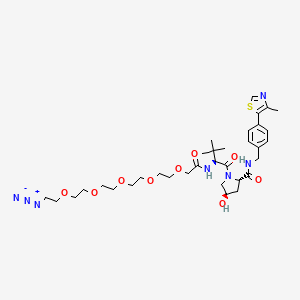
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)

